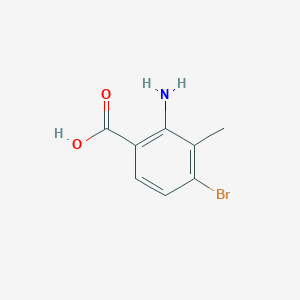

2-Amino-4-bromo-3-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-bromo-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSCYFVXSZXFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564998 | |

| Record name | 2-Amino-4-bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129833-29-0 | |

| Record name | 2-Amino-4-bromo-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Regioselective Synthesis of 2-Amino-4-bromo-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regioselective synthesis of 2-Amino-4-bromo-3-methylbenzoic acid, a valuable substituted aromatic carboxylic acid intermediate in the development of pharmaceutical compounds and other fine chemicals. This document details the synthetic pathways, experimental protocols, and underlying chemical principles that govern the regioselectivity of this synthesis.

Introduction

This compound (CAS No. 129833-29-0) is a key building block in organic synthesis. The strategic placement of an amino group, a bromine atom, and a methyl group on the benzoic acid framework provides a versatile scaffold for the construction of more complex molecules. The bromine atom, in particular, serves as a useful handle for further functionalization through various cross-coupling reactions, making this compound highly valuable in medicinal chemistry and drug discovery programs.

Achieving the desired regioselectivity in the synthesis of this compound, specifically the placement of the bromine atom at the C4 position, is a critical challenge. This guide will explore the factors influencing this selectivity and provide detailed methodologies for its successful synthesis.

Theoretical Considerations for Regioselectivity

The regiochemical outcome of the bromination of the precursor, 2-amino-3-methylbenzoic acid (also known as 3-methylanthranilic acid), is governed by the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution.

-

Amino Group (-NH₂): The amino group is a strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance.[1][2] This significantly increases the electron density at the positions ortho (C6) and para (C4) to the amino group, making them more susceptible to electrophilic attack.

-

Methyl Group (-CH₃): The methyl group is a weakly activating group and also an ortho, para-director, primarily through an inductive effect.[1][2]

-

Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and a meta-director.

Considering these effects, the position para to the strongly activating amino group (C4) is the most electronically favored site for electrophilic substitution. The ortho position (C6) is sterically hindered by the adjacent carboxylic acid group. Therefore, direct bromination of 2-amino-3-methylbenzoic acid is predicted to yield the desired this compound as the major product.

Synthetic Pathways

The primary and most direct route for the synthesis of this compound is the electrophilic bromination of 2-amino-3-methylbenzoic acid.

Synthesis of the Precursor: 2-Amino-3-methylbenzoic acid

The starting material, 2-amino-3-methylbenzoic acid, can be synthesized via the reduction of 2-nitro-3-methylbenzoic acid. This reduction is commonly achieved through catalytic hydrogenation.

A logical workflow for the synthesis of the precursor is as follows:

Caption: Synthesis of the precursor, 2-Amino-3-methylbenzoic acid.

Regioselective Bromination of 2-Amino-3-methylbenzoic acid

While theoretical principles suggest the formation of the 4-bromo isomer, experimental conditions play a crucial role in determining the product distribution. The choice of brominating agent and solvent can significantly influence the regioselectivity. N-bromosuccinimide (NBS) is a commonly used reagent for the bromination of activated aromatic rings.[3]

The synthetic transformation is depicted below:

Caption: Regioselective bromination to yield the target compound.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps.

Synthesis of 2-Amino-3-methylbenzoic acid

This procedure is adapted from a patented method for the synthesis of a related compound.[1]

Materials:

-

2-Nitro-3-methylbenzoic acid

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Filtration apparatus

Procedure:

-

In a suitable hydrogenation vessel, dissolve 2-nitro-3-methylbenzoic acid in methanol (e.g., 1 g in 3-5 mL).

-

Add 10% Pd/C catalyst (typically 3-7% by weight of the starting material).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas and stir the mixture at a temperature of 40-60 °C.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-3 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-amino-3-methylbenzoic acid. The product can be further purified by recrystallization if necessary.

Regioselective Synthesis of this compound

While a specific protocol for the 4-bromo isomer is not widely published, the following procedure is a generalized method for the bromination of activated aromatic rings using N-bromosuccinimide, adapted for this specific synthesis. Optimization of reaction conditions may be necessary to maximize the yield of the desired 4-bromo isomer.

Materials:

-

2-Amino-3-methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable aprotic solvent like DMF)

-

Stirring apparatus

-

Reaction vessel with reflux condenser

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-methylbenzoic acid (1 equivalent) in acetonitrile.

-

Add N-bromosuccinimide (1.05 equivalents) to the solution in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC. Gentle heating may be required to drive the reaction to completion.

-

Upon completion of the reaction, cool the mixture in an ice bath to precipitate the product.

-

Collect the solid product by filtration and wash with cold acetonitrile.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

The following table summarizes key quantitative data for the synthesis of this compound and its precursor. It is important to note that yields for the final bromination step can vary depending on the reaction conditions and the formation of isomeric byproducts.

| Reaction Step | Starting Material | Product | Reagents and Conditions | Typical Yield | Purity | Reference |

| Precursor Synthesis | 2-Nitro-3-methylbenzoic acid | 2-Amino-3-methylbenzoic acid | H₂, 10% Pd/C, Methanol, 40-60 °C | >95% | High | [1] |

| Bromination | 2-Amino-3-methylbenzoic acid | This compound | NBS, Acetonitrile, Room Temperature | Variable | Requires purification | General Method |

Conclusion

The regioselective synthesis of this compound is a crucial process for the generation of a versatile intermediate in pharmaceutical and chemical research. The direct bromination of 2-amino-3-methylbenzoic acid is the most straightforward approach, with the regiochemical outcome being primarily dictated by the powerful ortho, para-directing effect of the amino group. However, careful control of reaction conditions is necessary to favor the formation of the desired 4-bromo isomer and minimize the production of other isomers. The experimental protocols provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable compound. Further optimization and detailed analysis of the product mixture are recommended to achieve the highest possible regioselectivity and yield.

References

- 1. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 2. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-bromo-3-methylbenzoic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Amino-4-bromo-3-methylbenzoic acid and its key isomers. Due to the limited availability of direct experimental data for the title compound, this guide presents a plausible synthetic route based on established organic chemistry principles and analogous reactions. Detailed experimental protocols for the synthesis of related isomers, supported by literature findings, are also provided. All quantitative data is summarized for comparative analysis, and reaction workflows are visualized using Graphviz diagrams.

Proposed Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (Proposed)

Step 1: Synthesis of 3-Methyl-2-nitrobenzoic Acid

This procedure is based on standard nitration methods for substituted benzoic acids.

-

Materials: 3-Methylbenzoic acid, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Slowly add 3-methylbenzoic acid to the cooled sulfuric acid with continuous stirring until fully dissolved.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, maintaining a low temperature.

-

Add the nitrating mixture dropwise to the solution of 3-methylbenzoic acid, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield 3-methyl-2-nitrobenzoic acid.

-

Step 2: Synthesis of 4-Bromo-3-methyl-2-nitrobenzoic Acid

This step involves the electrophilic bromination of the nitrated intermediate.

-

Materials: 3-Methyl-2-nitrobenzoic acid, bromine, iron(III) bromide (FeBr₃), and a suitable inert solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve 3-methyl-2-nitrobenzoic acid in the inert solvent in a round-bottom flask fitted with a reflux condenser and a dropping funnel.

-

Add a catalytic amount of FeBr₃ to the solution.

-

Slowly add a solution of bromine in the same solvent from the dropping funnel at room temperature.

-

After the addition, gently heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench any excess bromine with a saturated solution of sodium thiosulfate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-bromo-3-methyl-2-nitrobenzoic acid, which can be purified by recrystallization.

-

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amino group.

-

Materials: 4-Bromo-3-methyl-2-nitrobenzoic acid, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, sodium hydroxide.

-

Procedure:

-

Suspend 4-bromo-3-methyl-2-nitrobenzoic acid in ethanol in a round-bottom flask.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide until a precipitate of tin salts forms.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the final product, this compound.

-

Synthesis of Isomers of this compound

Synthesis of 2-Amino-5-bromo-3-methylbenzoic Acid

The synthesis of this isomer is achieved through the direct bromination of 2-amino-3-methylbenzoic acid.[1]

Caption: Synthetic pathway for 2-Amino-5-bromo-3-methylbenzoic acid.

Experimental Protocol (Method A: N-Bromosuccinimide) [1]

-

Materials: 2-Amino-3-methylbenzoic acid (500 mg, 3.31 mmol), N-Bromosuccinimide (NBS) (618 mg, 3.47 mmol), N,N-dimethylformamide (DMF) (33 mL).

-

Procedure:

-

To a solution of 2-amino-3-methylbenzoic acid in DMF, add N-bromosuccinimide.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum to give 2-amino-5-bromo-3-methylbenzoic acid.

-

Experimental Protocol (Method B: Hydrobromic Acid) [1]

-

Materials: 2-Amino-3-methylbenzoic acid (10.0 g, 66 mmol), 48% aqueous hydrogen bromide solution (18.0 mL), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Dissolve 2-Amino-3-methylbenzoic acid in DMSO.

-

Add the 48% aqueous hydrogen bromide solution.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with a saturated sodium bicarbonate solution.

-

Continue stirring the resulting mixture overnight.

-

Collect the precipitate by filtration and dry under vacuum to afford 2-amino-5-bromo-3-methylbenzoic acid.

-

Proposed Synthesis of 6-Amino-2-bromo-3-methylbenzoic Acid

A three-step synthesis for this isomer has been proposed, starting from 3-methylbenzoic acid.[2]

Caption: Proposed synthetic pathway for 6-Amino-2-bromo-3-methylbenzoic acid.

Experimental Protocols (Proposed) [2]

-

Step 1: Synthesis of 2-Bromo-3-methylbenzoic Acid: This step involves the direct bromination of 3-methylbenzoic acid using bromine and a Lewis acid catalyst like FeBr₃ in an inert solvent.[2]

-

Step 2: Synthesis of 2-Bromo-3-methyl-6-nitrobenzoic Acid: The intermediate from step 1 is then nitrated using a mixture of concentrated nitric and sulfuric acids.[2]

-

Step 3: Synthesis of 6-Amino-2-bromo-3-methylbenzoic Acid: The final step is the reduction of the nitro group to an amine, which can be achieved using various reducing agents, such as iron in acidic medium.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesized isomers.

| Compound | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) |

| 2-Amino-5-bromo-3-methylbenzoic Acid | 2-Amino-3-methylbenzoic acid | N-Bromosuccinimide | DMF | 1 hour | Room Temp. | Quantitative | Not specified |

| 2-Amino-5-bromo-3-methylbenzoic Acid | 2-Amino-3-methylbenzoic acid | 48% aq. HBr | DMSO | Overnight | Room Temp. | 85 | Not specified |

Note: Data for the proposed syntheses are not included as experimental validation is required.

Conclusion

This technical guide outlines the synthetic pathways for this compound and its isomers. While a direct experimental protocol for the title compound is not currently documented, a viable multi-step synthesis has been proposed. Detailed and referenced protocols for the synthesis of key isomers are provided, offering valuable practical guidance for researchers in the field. The presented data and reaction schemes serve as a solid foundation for the synthesis and further investigation of these important chemical entities in drug discovery and development.

References

Crystal Structure of 2-Amino-4-bromo-3-methylbenzoic Acid Remains Undetermined

A comprehensive search of chemical and crystallographic databases has revealed that the specific crystal structure of 2-Amino-4-bromo-3-methylbenzoic acid has not yet been experimentally determined and reported in publicly available scientific literature. While the compound is commercially available and its basic physicochemical properties are known, detailed information regarding its three-dimensional atomic arrangement in the solid state is not available.

This compound, with the chemical formula C₈H₈BrNO₂ and a molecular weight of approximately 230.06 g/mol , is a substituted aromatic carboxylic acid.[1][2][3] Its structure suggests potential for various intermolecular interactions, including hydrogen bonding via the amino and carboxylic acid groups, as well as halogen bonding involving the bromine atom. These interactions would be expected to play a significant role in the packing of the molecules in a crystalline lattice.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrNO₂ | [1][2][3] |

| Molecular Weight | 230.06 g/mol | [1][2][3] |

| CAS Number | 129833-29-0 | [1][2][3] |

| Appearance | Off-white to white powder | [3] |

| Melting Point | 168-172 °C | [3] |

| Solubility | Soluble in methanol and other organic solvents | [3] |

Hypothetical Experimental Workflow for Crystal Structure Determination

While the specific crystal structure is unknown, a standard experimental approach to determine it would follow a well-established protocol. This process is crucial for understanding the compound's solid-state properties, which can influence its stability, solubility, and bioavailability—key factors in drug development.

A generalized workflow for such an analysis is outlined below.

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Experimental Protocols (Hypothetical)

1. Synthesis and Purification: The synthesis of this compound would likely involve the electrophilic bromination of 2-amino-3-methylbenzoic acid. The starting material would be dissolved in a suitable solvent, and a brominating agent such as N-bromosuccinimide (NBS) would be added. The reaction would be monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the product would be isolated and purified, likely through recrystallization or column chromatography, to achieve the high purity required for single crystal growth.

2. Single Crystal Growth: Growing single crystals of sufficient size and quality for X-ray diffraction is a critical and often challenging step. Common methods that could be employed include:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent or solvent mixture would be allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound would be placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution would gradually decrease its solubility, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature would be slowly cooled, leading to a decrease in solubility and the formation of crystals.

3. X-ray Diffraction Data Collection: A suitable single crystal would be mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal would be cooled to a low temperature (typically around 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam would be directed at the crystal, and as the crystal is rotated, the diffracted X-rays would be detected. The positions and intensities of the diffracted beams would be recorded.

4. Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group of the crystal. The initial positions of the atoms in the asymmetric unit would be determined using direct methods or Patterson methods. This initial structural model would then be refined against the experimental data using least-squares methods, adjusting atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

5. Structural Analysis and Validation: The final refined structure would be analyzed to determine key geometric parameters such as bond lengths, bond angles, and torsion angles. Intermolecular interactions, such as hydrogen bonds and other close contacts, would be identified and characterized. The quality of the final structure would be validated using crystallographic software to check for any inconsistencies or errors.

Significance for Drug Development

The determination of the crystal structure of this compound would be of significant interest to researchers in medicinal chemistry and drug development. This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Knowledge of its solid-state structure could aid in understanding its physical properties and could inform the design of new synthetic routes and the development of novel pharmaceutical compounds.

Until the crystal structure is experimentally determined and published, a detailed analysis of its specific molecular packing, hydrogen bonding networks, and other solid-state features remains speculative. The absence of this data in the public domain represents a gap in the complete characterization of this otherwise well-documented chemical compound.

References

A Comprehensive Technical Guide on the Physicochemical Properties of 2-Amino-4-bromo-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromo-3-methylbenzoic acid, a substituted aromatic carboxylic acid, is a compound of significant interest in synthetic and medicinal chemistry. Its molecular structure, featuring amino, bromo, and methyl groups on a benzoic acid scaffold, provides a unique combination of functionalities. This arrangement makes it a valuable intermediate in the synthesis of more complex molecules, including novel therapeutic agents. The strategic placement of these groups influences the compound's reactivity, lipophilicity, and potential for intermolecular interactions, making a thorough understanding of its physical and chemical properties essential for its effective application in research and drug development.

This technical guide provides a detailed overview of the known physical and chemical properties of this compound. It includes a summary of quantitative data, detailed experimental protocols for its characterization, and a logical workflow for the physicochemical analysis of such a compound.

Core Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is experimentally determined, other values are predicted due to the limited availability of published experimental data for this specific compound.

| Property | Value | Data Type |

| IUPAC Name | This compound | Experimental |

| CAS Number | 129833-29-0 | Experimental |

| Molecular Formula | C₈H₈BrNO₂ | Experimental |

| Molecular Weight | 230.06 g/mol | Experimental |

| Appearance | Off-white to white powder | Experimental |

| Melting Point | 168-172 °C | Experimental |

| Boiling Point | Decomposes before boiling (predicted) | Predicted |

| pKa | ~4-5 (estimated based on similar structures) | Estimated |

| Solubility | Soluble in methanol and other organic solvents.[1] | Qualitative |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. The following sections provide generalized experimental protocols applicable to the characterization of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Prepare a new capillary with the sample and place it in the apparatus.

-

Heat the block at a slower rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample has turned into a liquid (the completion of melting). This range is the melting point of the sample.

Qualitative and Quantitative Solubility Assessment

Understanding the solubility of a compound in various solvents is fundamental for its use in reactions, purifications, and formulations.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer (for quantitative analysis)

Qualitative Procedure:

-

Add approximately 10 mg of this compound to a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution to determine if the solid has dissolved completely.

-

If the solid dissolves, it is considered soluble. If it does not dissolve, it is considered insoluble. If some solid remains, it is sparingly or slightly soluble.

Quantitative Procedure (Shake-Flask Method):

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. It may be necessary to centrifuge or filter the solution.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility in units such as mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and identity of a compound.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition (¹H and ¹³C NMR):

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum, ensuring appropriate parameters for pulse width, acquisition time, and relaxation delay are used.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required.

-

Process the ¹³C NMR spectrum similarly to the ¹H spectrum.

b) Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the powdered this compound onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C=O, C-Br, aromatic C-H).

c) Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS or GC-MS).

Data Acquisition:

-

Select an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquire the mass spectrum in the desired mass range.

-

Identify the molecular ion peak (M⁺ or [M+H]⁺ or [M-H]⁻) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (approximately equal intensity for masses M and M+2).

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel organic compound like this compound.

Caption: A logical workflow for the physicochemical characterization of a novel organic compound.

Conclusion

This compound is a multifaceted chemical entity with significant potential in synthetic chemistry. A comprehensive understanding of its physical and chemical properties is paramount for its successful application. This guide has consolidated the available data and provided standardized protocols for its characterization. While experimental data for some properties remain elusive, the provided methodologies offer a robust framework for researchers to generate this information. The presented workflow for physicochemical characterization serves as a valuable roadmap for the systematic evaluation of this and other novel chemical compounds, ensuring data quality and facilitating further research and development.

References

An In-depth Technical Guide to 2-Amino-4-bromo-3-methylbenzoic Acid (CAS 129833-29-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromo-3-methylbenzoic acid, identified by the CAS number 129833-29-0, is a substituted aromatic carboxylic acid. Its molecular structure, featuring an amino group, a bromine atom, and a methyl group appended to a benzoic acid core, makes it a valuable synthetic intermediate in medicinal chemistry. This guide provides a comprehensive overview of its chemical characterization, synthesis, purification, and its emerging role as a key building block in the development of targeted cancer therapeutics.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a foundational dataset for its handling and application in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 129833-29-0 | [1][2][3] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2][3] |

| Molecular Weight | 230.06 g/mol | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Benzoic acid, 2-amino-4-bromo-3-methyl- | [3] |

| Appearance | Off-white to white powder | [2] |

| Melting Point | 168-172 °C | [2] |

| Solubility | Soluble in methanol and other organic solvents. | [2] |

Synthesis and Purification

Synthetic Route: Electrophilic Bromination

The primary synthetic route to this compound involves the electrophilic bromination of 2-amino-3-methylbenzoic acid. This transformation can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a common choice.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol (Adapted from similar syntheses):

A plausible method for the synthesis of this compound involves the reaction of 2-amino-3-methylbenzoic acid with N-bromosuccinimide (NBS) in a suitable solvent such as N,N-dimethylformamide (DMF).[4][5] Alternatively, hydrobromic acid (HBr) in dimethyl sulfoxide (DMSO) has been used for the bromination of similar substrates.[4]

Detailed Steps (Illustrative):

-

Dissolution: Dissolve 2-amino-3-methylbenzoic acid in DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Brominating Agent: Slowly add a stoichiometric amount of N-bromosuccinimide to the solution.

-

Reaction: Stir the reaction mixture at room temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is a standard and effective method for the purification of the crude product. The choice of solvent is critical for obtaining high-purity crystals.

Experimental Protocol (Adapted from a similar compound):

-

Solvent Selection: Based on the properties of analogous compounds, a mixed solvent system such as ethanol/water or a single solvent like ethanol or methanol is a good starting point for recrystallization.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.

-

Drying: Dry the crystals under vacuum to obtain the pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, the methyl protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the amino, bromo, and methyl substituents.

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid group.

Expected ¹H and ¹³C NMR Data (Illustrative, based on similar compounds):

| Assignment | Expected ¹H NMR (ppm) | Expected ¹³C NMR (ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 150 |

| -NH₂ | 4.0 - 6.0 (broad) | - |

| -CH₃ | 2.0 - 2.5 | 15 - 25 |

| -COOH | 10.0 - 13.0 (broad) | 165 - 175 |

Infrared (IR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.[6]

Expected FTIR Data (Illustrative):

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amino group) | 3300 - 3500 |

| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) |

| C=O stretch (carboxylic acid) | 1680 - 1710 |

| C=C stretch (aromatic) | 1450 - 1600 |

| C-N stretch | 1250 - 1350 |

| C-Br stretch | 500 - 600 |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[7]

Expected Mass Spectrometry Data (Illustrative):

| Fragment | Expected m/z | Notes |

| [M]⁺ | 229/231 | Molecular ion with characteristic bromine isotope pattern. |

| [M-H₂O]⁺ | 211/213 | Loss of water from the carboxylic acid. |

| [M-COOH]⁺ | 184/186 | Loss of the carboxylic acid group. |

Biological Activity and Mechanism of Action

While direct biological studies on this compound are limited, its role as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase 14 (PARP14) inhibitors provides significant insight into its potential therapeutic relevance, particularly in oncology.[8][9][10]

Role as a PARP14 Inhibitor Intermediate

PARP14 is an enzyme involved in cellular processes such as DNA repair, gene expression, and cell survival.[11] It is often overexpressed in various cancers, making it an attractive target for therapeutic intervention.[11][12] this compound serves as a crucial starting material for the synthesis of potent and selective PARP14 inhibitors.

Caption: Role of this compound in drug development.

PARP14 Signaling Pathway in Cancer

PARP14 plays a multifaceted role in cancer progression. It is involved in signaling pathways that promote cell survival and proliferation. For instance, in certain B-cell lymphomas, PARP14 is a key component of the IL-4/STAT6 signaling pathway, which is crucial for tumor cell survival.[8] Furthermore, PARP14 has been implicated in the regulation of DNA damage repair, and its inhibition can sensitize cancer cells to DNA-damaging agents, a concept known as synthetic lethality.[8][11]

Caption: Simplified PARP14 signaling pathway in cancer.

Inhibition of PARP14 by compounds derived from this compound can disrupt these pro-survival pathways, leading to an accumulation of DNA damage and ultimately, cancer cell death.[9]

Conclusion

This compound (CAS 129833-29-0) is a synthetically versatile molecule with significant potential in the field of drug discovery. Its well-defined physicochemical properties and established synthetic routes make it an accessible building block for medicinal chemists. The growing body of evidence linking this compound to the development of potent PARP14 inhibitors underscores its importance for researchers and professionals in the field of oncology. Further investigation into the direct biological activities of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 129833-29-0 | Benchchem [benchchem.com]

- 3. This compound | C8H8BrNO2 | CID 14885548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. ijtsrd.com [ijtsrd.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Frontiers | Research Progress on PARP14 as a Drug Target [frontiersin.org]

- 9. What are PARP14 inhibitors and how do they work? [synapse.patsnap.com]

- 10. PARP enzymes and mono-ADP-ribosylation: advancing the connection from interferon-signalling to cancer biology | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 11. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PARP14 poly(ADP-ribose) polymerase family member 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

starting materials for 2-Amino-4-bromo-3-methylbenzoic acid synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the primary synthetic pathways for 2-Amino-4-bromo-3-methylbenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document provides a comparative analysis of potential starting materials and detailed experimental protocols for the synthesis of this molecule.

Introduction

This compound is a substituted anthranilic acid derivative with a unique substitution pattern that makes it a valuable building block in medicinal chemistry. The strategic placement of the amino, bromo, and methyl groups on the benzoic acid scaffold allows for diverse chemical modifications, enabling the synthesis of complex heterocyclic systems and other pharmacologically active molecules. This guide explores the most viable synthetic strategies, starting from commercially available precursors.

Proposed Synthetic Pathways

Two primary retrosynthetic strategies are considered for the synthesis of this compound. The choice of pathway often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Pathway 1: Late-Stage Amination via Nitration and Reduction

This approach involves the initial construction of the brominated and methylated benzoic acid core, followed by the introduction of the amino group in the final steps. A plausible sequence begins with 3-methylbenzoic acid.

Caption: Synthetic pathway starting from 3-methylbenzoic acid.

Pathway 2: Late-Stage Bromination

An alternative strategy involves the bromination of a pre-formed amino-methylbenzoic acid. This route is dependent on the regioselectivity of the bromination reaction, which is governed by the directing effects of the existing substituents.

An In-depth Technical Guide to the Electrophilic Bromination of 2-Amino-3-Methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic bromination of 2-amino-3-methylbenzoic acid, a key reaction in the synthesis of valuable intermediates for pharmaceutical and fine chemical applications. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

2-Amino-3-methylbenzoic acid, also known as 3-methylanthranilic acid, is a substituted aromatic carboxylic acid. Its structure, featuring an activating amino group and a weakly activating methyl group, presents an interesting case for studying the regioselectivity of electrophilic aromatic substitution reactions. The brominated derivatives of this compound are particularly important as building blocks in the synthesis of a variety of biologically active molecules. This guide will focus on the controlled introduction of a bromine atom onto the aromatic ring of 2-amino-3-methylbenzoic acid.

Reaction Mechanism and Regioselectivity

The electrophilic bromination of 2-amino-3-methylbenzoic acid proceeds via a typical electrophilic aromatic substitution mechanism.[1][2] The reaction is initiated by the generation of a strong electrophile, typically a bromonium ion (Br+) or a polarized bromine molecule. This electrophile is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[3] The final step involves the deprotonation of the intermediate to restore the aromaticity of the ring, resulting in the brominated product.

The regioselectivity of the bromination is primarily governed by the directing effects of the substituents already present on the benzene ring: the amino (-NH2) group and the methyl (-CH3) group.

-

Amino Group (-NH2): The amino group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance.

-

Methyl Group (-CH3): The methyl group is a weakly activating group and an ortho-, para-director through an inductive effect.

-

Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group and a meta-director.

In the case of 2-amino-3-methylbenzoic acid, the directing effects of the amino and methyl groups are synergistic, strongly favoring electrophilic attack at the positions ortho and para to the amino group. The position para to the amino group (C5) is the most sterically accessible and electronically favored position for substitution. Therefore, the major product of the electrophilic bromination of 2-amino-3-methylbenzoic acid is 2-amino-5-bromo-3-methylbenzoic acid .[4][5]

Diagram illustrating the directing effects influencing regioselectivity.

Experimental Protocols

Several methods have been reported for the electrophilic bromination of 2-amino-3-methylbenzoic acid, utilizing different brominating agents and reaction conditions.[4][5] Below are detailed protocols for two common procedures.

Bromination using N-Bromosuccinimide (NBS)

This method employs N-bromosuccinimide as the bromine source in a suitable solvent like N,N-dimethylformamide (DMF).[4][5]

Materials:

-

2-Amino-3-methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

N,N-dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-amino-3-methylbenzoic acid (e.g., 500 mg, 3.31 mmol) in DMF (33 mL).[5]

-

Add N-bromosuccinimide (618 mg, 3.47 mmol) to the solution.[5]

-

Stir the reaction mixture at room temperature for 1 hour.[5]

-

Pour the reaction mixture into water (50 mL).[5]

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[5]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[5]

-

Filter and concentrate the solution under vacuum to obtain the crude product.[5]

Bromination using Aqueous Hydrogen Bromide (HBr)

This procedure utilizes aqueous hydrogen bromide in a solvent such as dimethyl sulfoxide (DMSO).[4][5]

Materials:

-

2-Amino-3-methylbenzoic acid

-

48% Aqueous hydrogen bromide solution

-

Dimethyl sulfoxide (DMSO)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve 2-amino-3-methylbenzoic acid (e.g., 10.0 g, 66 mmol) in DMSO.[5]

-

Add 48% aqueous hydrogen bromide solution (18.0 mL) to the mixture.[5]

-

Stir the reaction mixture at room temperature overnight.[5]

-

Quench the reaction by adding a saturated sodium bicarbonate solution until the product precipitates.[5]

-

Continue stirring the resulting mixture overnight.[5]

-

Collect the precipitate by filtration and dry under vacuum.[5]

General experimental workflows for bromination.

Quantitative Data Summary

The following table summarizes the quantitative data from the experimental protocols described above.

| Parameter | Method A: N-Bromosuccinimide | Method B: Aqueous HBr |

| Starting Material | 2-Amino-3-methylbenzoic acid | 2-Amino-3-methylbenzoic acid |

| Brominating Agent | N-Bromosuccinimide (NBS) | 48% Aqueous Hydrogen Bromide |

| Solvent | N,N-dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |

| Reaction Temperature | Room Temperature[5] | Room Temperature[5] |

| Reaction Time | 1 hour[5] | Overnight[5] |

| Yield | Quantitative (100%)[5] | 85%[5] |

| Product | 2-Amino-5-bromo-3-methylbenzoic acid | 2-Amino-5-bromo-3-methylbenzoic acid |

| Product Appearance | Brown solid[5] | Pink solid[5] |

Product Characterization

The primary product, 2-amino-5-bromo-3-methylbenzoic acid, can be characterized using various spectroscopic techniques.

| Technique | Observed Data |

| ¹H NMR (500 MHz, DMSO) | δ 7.69 (d, J = 1.0 Hz, 1H), 7.33 (d, J = 1.0 Hz, 1H), 2.10 (s, 3H)[5] |

| Mass Spectrometry (ESI+) | m/z 231 ([M + H]⁺)[5] |

Conclusion

The electrophilic bromination of 2-amino-3-methylbenzoic acid is a well-established and efficient method for the synthesis of 2-amino-5-bromo-3-methylbenzoic acid. The regioselectivity of the reaction is high, driven by the strong directing effects of the amino and methyl groups. The availability of multiple synthetic protocols provides flexibility for researchers in choosing the most suitable method based on available reagents and desired reaction conditions. The resulting brominated product is a versatile intermediate for further synthetic transformations, making this reaction a valuable tool in the fields of medicinal chemistry and drug development.

References

- 1. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | Benchchem [benchchem.com]

- 5. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Amino-4-bromo-3-methylbenzoic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-bromo-3-methylbenzoic acid, a key chemical intermediate in the synthesis of advanced pharmaceutical compounds. While a thorough review of scientific literature reveals a notable absence of dedicated theoretical and computational studies on this molecule, this document consolidates available experimental data on its synthesis, physicochemical properties, and significant applications, particularly in the development of targeted therapeutics.

Core Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. The strategic placement of an amino group, a bromine atom, and a methyl group on the benzoic acid framework results in a distinct reactivity profile, making it a valuable intermediate for creating complex molecular architectures.[1]

| Property | Value | Source |

| CAS Number | 129833-29-0 | --INVALID-LINK--[2] |

| Molecular Formula | C₈H₈BrNO₂ | --INVALID-LINK--[2] |

| Molecular Weight | 230.06 g/mol | --INVALID-LINK--[2] |

| Appearance | Off-white to white powder | --INVALID-LINK--[1] |

| Melting Point | 168-172 °C | --INVALID-LINK--[1] |

| Solubility | Soluble in methanol and other organic solvents | --INVALID-LINK--[1] |

| SMILES | CC1=C(C=CC(=C1N)C(=O)O)Br | --INVALID-LINK--[2] |

| InChIKey | HTSCYFVXSZXFFV-UHFFFAOYSA-N | --INVALID-LINK--[2] |

Synthesis Protocol

While various synthetic routes may exist, a common and effective method involves the oxidative cleavage of a substituted isatin derivative. The following protocol is based on established chemical literature for this transformation.

Reaction: Oxidative cleavage of 6-bromo-7-methylindoline-2,3-dione.

Materials:

-

6-bromo-7-methylindoline-2,3-dione

-

1.3 N Sodium Hydroxide (NaOH) solution

-

30% Hydrogen Peroxide (H₂O₂) solution

-

1 N Hydrochloric Acid (HCl)

-

Water (H₂O)

Procedure:

-

Dissolve 6-bromo-7-methylindoline-2,3-dione in 1.3 N NaOH solution.

-

To the stirred solution, add 30% H₂O₂ and continue stirring at room temperature for approximately 1 hour.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LCMS).

-

Upon completion, carefully acidify the reaction mixture with 1 N HCl.

-

The product, this compound, will precipitate out of the solution as a solid.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

Applications in Drug Discovery

The primary significance of this compound lies in its role as a versatile building block for synthesizing heterocyclic compounds with potent biological activities. Its bifunctional nature, with both an amino and a carboxylic acid group, allows for a wide range of chemical transformations.

1. PARP Inhibitors: This compound is a key intermediate in the synthesis of novel quinazolinone-based inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, such as PARP14. These inhibitors are under investigation for their potential in cancer therapy, leveraging the role of PARP enzymes in cellular stress responses and DNA repair, which are critical for cancer cell survival.

2. Antibacterial Agents: this compound is also utilized in the creation of benzazinone compounds that act as antibacterial agents. These molecules target essential bacterial enzymes, such as LpxC, which is involved in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. Inhibiting this pathway is a promising strategy for developing new antibiotics to combat resistant bacterial strains.

Theoretical Studies: A Research Gap

Despite its demonstrated utility in medicinal chemistry, a comprehensive search of the scientific literature and chemical databases did not yield any specific theoretical or computational studies on this compound. There is a lack of published data on its optimized molecular geometry, vibrational frequencies (FT-IR, Raman), NMR chemical shifts, electronic properties (HOMO-LUMO analysis), or molecular docking simulations with biological targets.

This represents a significant research gap. Theoretical studies, such as those employing Density Functional Theory (DFT), could provide valuable insights into the molecule's structural and electronic properties, reactivity, and spectroscopic signatures. Such data would complement experimental findings and could aid in the rational design of new synthetic routes and novel bioactive molecules derived from this versatile intermediate.

Conclusion

This compound is a chemical intermediate of considerable value to the pharmaceutical and drug discovery sectors. Its utility as a precursor for PARP inhibitors and antibacterial agents is well-documented in patent literature. This guide provides a summary of its known properties and a plausible synthesis protocol. The noted absence of theoretical studies highlights an opportunity for computational chemists to contribute to a deeper understanding of this important building block, potentially accelerating the development of new and more effective therapeutics.

References

The Dawn of a Therapeutic Revolution: An In-Depth Technical Guide to the Discovery and History of Substituted Aminobenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Substituted aminobenzoic acids, a versatile class of organic compounds, have played a pivotal role in the advancement of modern medicine. From the advent of the first antimicrobial chemotherapies to the development of essential local anesthetics, the history of these molecules is a compelling narrative of scientific discovery, chemical innovation, and the relentless pursuit of therapeutic solutions. This technical guide provides a comprehensive exploration of the discovery, history, and core scientific principles of substituted aminobenzoic acids, offering valuable insights for researchers, scientists, and drug development professionals.

A Chronological Journey: Key Milestones in the History of Substituted Aminobenzoic Acids

The journey of substituted aminobenzoic acids from simple organic molecules to a cornerstone of pharmacotherapy is marked by several key discoveries. The timeline below highlights the seminal moments that shaped their development.

| Year | Discovery/Development | Significance |

| 1863 | Para-aminobenzoic acid (PABA) is first synthesized. | Identification of the core aminobenzoic acid structure.[1] |

| 1890 | German chemist Eduard Ritsert synthesizes benzocaine (ethyl p-aminobenzoate). | The first synthetic, non-addictive local anesthetic, offering a safer alternative to cocaine. |

| 1902 | Benzocaine is introduced to the market under the trade name "Anaesthesin". | Marks the beginning of the clinical use of synthetic local anesthetics derived from PABA. |

| 1904 | Alfred Einhorn synthesizes procaine (Novocain). | A major breakthrough in local anesthesia, offering improved properties over benzocaine.[2] |

| 1928 | Tetracaine is first synthesized by Firsleb. | A more potent and longer-acting local anesthetic compared to procaine.[3] |

| 1932 | Gerhard Domagk discovers the antibacterial properties of Prontosil, a sulfonamide dye. | The dawn of the antibiotic era, demonstrating the therapeutic potential of PABA derivatives against bacterial infections.[4] |

| 1935 | Domagk publishes his findings on Prontosil. | Widespread recognition of the first commercially available antibacterial drug.[4] |

| 1936 | Ernest Fourneau discovers that Prontosil is a prodrug, metabolized to the active agent sulfanilamide. | Elucidation of the mechanism of action of the first sulfonamide drug.[4] |

| 1938 | Sulfapyridine, a derivative of sulfanilamide, is discovered. | Expansion of the antibacterial spectrum of sulfonamides. |

| 1941 | Sulfacetamide is developed for treating urinary tract infections. | Further diversification of sulfonamide antibiotics for specific clinical applications. |

| 1942 | The hypoglycemic side effects of some sulfonamides are observed, leading to the development of sulfonylureas for diabetes treatment. | An early example of drug repurposing and the discovery of a new therapeutic class from existing scaffolds. |

The Antibacterial Revolution: Sulfonamides and the Folic Acid Pathway

The discovery of sulfonamides as effective antibacterial agents was a landmark achievement in medical history. These synthetic compounds function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydropteroate, a precursor to folic acid.[5] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[5]

Mechanism of Action: Inhibition of Folic Acid Synthesis

The following diagram illustrates the bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Comparative Antibacterial Efficacy of Sulfonamides

The antibacterial efficacy of sulfonamides is typically measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The table below presents a comparison of MIC values for various sulfonamides against common bacterial pathogens.

| Sulfonamide | Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Sulfadiazine | S. aureus | 64 - 128 | - | - |

| P. aeruginosa | 64 - 128 | - | - | |

| Silver Sulfadiazine | S. aureus | 16 - 64[5] | - | - |

| E. coli | 16 - 64[5] | - | - | |

| Sulfamethoxazole (as Trimethoprim/Sulfamethoxazole) | S. aureus | ≤0.25 - 1[5] | - | - |

| E. coli | ≤1 - ≥16[5] | - | - | |

| Various Sulfonamide Derivatives | S. aureus | 32 - 512[5] | - | - |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Dashes indicate that specific data was not available in the cited sources.

The Advent of Local Anesthesia: PABA Ester Derivatives

The development of local anesthetics derived from p-aminobenzoic acid revolutionized pain management in surgical and dental procedures. Benzocaine, procaine, and tetracaine are prominent examples of PABA esters that function by blocking voltage-gated sodium channels in nerve membranes, thereby preventing the propagation of nerve impulses and producing a localized loss of sensation.

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The following diagram illustrates the general mechanism of action of PABA-derived local anesthetics.

Comparative Efficacy of PABA-Ester Local Anesthetics

The clinical efficacy of local anesthetics is determined by their potency, onset of action, and duration of action. These properties are influenced by factors such as lipid solubility and pKa. The following table provides a comparative overview of the efficacy of common PABA-ester local anesthetics.

| Anesthetic | Relative Potency | Onset of Action | Duration of Action (min) |

| Procaine | 1 | Slow | 15-30 |

| Benzocaine | - (Topical) | Fast | 5-15 |

| Tetracaine | 16 | Slow | 120-180 |

Note: Data is compiled from multiple sources and may vary depending on the specific experimental conditions.

Beyond Antibacterials and Anesthetics: Other Therapeutic Applications

The structural versatility of the aminobenzoic acid scaffold has led to its exploration in other therapeutic areas, including as cholinesterase inhibitors for the treatment of Alzheimer's disease and as anti-inflammatory agents.

Cholinesterase Inhibition

Certain derivatives of aminobenzoic acid have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[6][7]

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Some aminobenzoic acid derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key enzymes in the synthesis of prostaglandins, potent inflammatory mediators. By blocking COX activity, these compounds can reduce inflammation and pain.

Comparative Bioactivity of Aminobenzoic Acid Derivatives

The following table summarizes the inhibitory activity (IC50 values) of various aminobenzoic acid derivatives against cholinesterase and cyclooxygenase enzymes. Lower IC50 values indicate greater potency.

| Derivative Class | Target Enzyme | IC50 Range (µM) |

| PABA-based Cholinesterase Inhibitors | Acetylcholinesterase (AChE) | 2.67 - 7.49[6] |

| Butyrylcholinesterase (BChE) | - | |

| Aminobenzoic Acid-based COX Inhibitors | Cyclooxygenase-1 (COX-1) | Varies |

| Cyclooxygenase-2 (COX-2) | Varies |

Note: Specific IC50 values are highly dependent on the exact chemical structure of the derivative and the experimental conditions.

Experimental Protocols: Synthesis of Key Substituted Aminobenzoic Acids

The synthesis of substituted aminobenzoic acids has been a cornerstone of medicinal chemistry. The following sections provide detailed methodologies for the synthesis of three key therapeutic agents derived from p-aminobenzoic acid.

Synthesis of Benzocaine (Ethyl p-Aminobenzoate)

Reaction: Fischer Esterification of p-Aminobenzoic Acid

Materials:

-

p-Aminobenzoic acid (PABA)

-

Absolute ethanol

-

Concentrated sulfuric acid

-

10% Sodium carbonate solution

-

Ice

Procedure:

-

In a round-bottom flask, dissolve p-aminobenzoic acid in absolute ethanol.

-

Slowly add concentrated sulfuric acid to the solution while cooling in an ice bath.

-

Reflux the mixture for 1-2 hours.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Neutralize the solution with a 10% sodium carbonate solution until a precipitate forms.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure benzocaine.

Synthesis of Procaine (2-(Diethylamino)ethyl 4-aminobenzoate)

Reaction: Esterification of p-Aminobenzoic Acid with 2-Diethylaminoethanol

Materials:

-

p-Aminobenzoic acid (PABA)

-

2-Diethylaminoethanol

-

Sodium ethoxide (catalyst)

-

Toluene

-

Hydrochloric acid

Procedure:

-

A mixture of p-aminobenzoic acid and an excess of 2-diethylaminoethanol is prepared in toluene.

-

A catalytic amount of sodium ethoxide is added.

-

The mixture is heated to reflux, and the water formed during the reaction is removed by azeotropic distillation using a Dean-Stark apparatus.

-

After the reaction is complete, the toluene is removed under reduced pressure.

-

The resulting procaine base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate procaine hydrochloride.

-

The solid is collected by filtration and recrystallized.[8][9]

Synthesis of Tetracaine (2-(Dimethylamino)ethyl 4-(butylamino)benzoate)

Reaction: Two-step synthesis from p-Aminobenzoic Acid

Step 1: N-butylation of p-Aminobenzoic Acid

Materials:

-

p-Aminobenzoic acid (PABA)

-

n-Butanal

-

Palladium on carbon (catalyst)

-

Hydrogen gas

-

Ethanol

Procedure:

-

p-Aminobenzoic acid, n-butanal, and a catalytic amount of palladium on carbon are suspended in ethanol in a hydrogenation apparatus.

-

The mixture is subjected to hydrogenation with hydrogen gas under pressure.

-

After the reaction is complete, the catalyst is filtered off. The resulting N-butyl-p-aminobenzoic acid is used in the next step.[10]

Step 2: Esterification of N-butyl-p-aminobenzoic acid

Materials:

-

N-butyl-p-aminobenzoic acid

-

2-(Dimethylamino)ethanol

-

Acid catalyst (e.g., sulfuric acid)

-

Toluene

Procedure:

-

N-butyl-p-aminobenzoic acid is reacted with 2-(dimethylamino)ethanol in toluene in the presence of an acid catalyst.

-

The reaction is heated to reflux with azeotropic removal of water.

-

Upon completion, the solvent is removed, and the crude tetracaine is purified, often by conversion to its hydrochloride salt and subsequent recrystallization.[3]

Conclusion

The discovery and development of substituted aminobenzoic acids represent a paradigm shift in the history of medicine. From the life-saving impact of sulfonamides to the pain-relieving properties of local anesthetics, these compounds have had an immeasurable impact on human health. The ongoing exploration of their diverse biological activities continues to open new avenues for therapeutic intervention. For researchers and drug development professionals, the rich history and versatile chemistry of substituted aminobenzoic acids offer a powerful platform for the design and synthesis of novel therapeutic agents to address the medical challenges of the 21st century.

References

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN1233620C - Preparation method of procaine - Google Patents [patents.google.com]

- 3. How to synthesize Tetracaine Hydrochloride_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. p-Aminobenzoic acid derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. supplybenzocaine.co.uk [supplybenzocaine.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. CN105646261A - Tetracaine preparation method - Google Patents [patents.google.com]

Methodological & Application

Application Notes: Synthesis and Utility of Novel Quinazolinones from 2-Amino-4-bromo-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their derivatives have garnered significant interest in medicinal chemistry due to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral properties. Several quinazolinone-based drugs have been approved by the FDA, particularly in oncology, for their ability to inhibit key signaling pathways involved in cancer progression.[1][2][3][4][5] Notable examples like Gefitinib, Erlotinib, and Lapatinib function as potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[6][7][8] Others, such as Idelalisib, target the Phosphoinositide 3-kinase (PI3K) pathway, highlighting the scaffold's versatility in drug design.[2][9][10]

The substitution pattern on the quinazolinone core is crucial for modulating biological activity. Halogenated and alkylated anthranilic acids are valuable starting materials for generating novel derivatives with potentially enhanced potency and selectivity. This document provides detailed protocols for the synthesis of novel 7-bromo-8-methyl-quinazolinones starting from 2-Amino-4-bromo-3-methylbenzoic acid, a readily available substituted anthranilic acid. The described methods offer versatile routes to produce either 2,3-unsubstituted or 2,3-disubstituted quinazolinone derivatives, which can serve as valuable intermediates for drug discovery and development programs targeting signaling pathways like EGFR and PI3K/Akt.

Data Presentation: Synthesis of Quinazolinone Derivatives

Two primary synthetic strategies are presented, each offering distinct advantages for accessing different classes of quinazolinone derivatives from this compound. The following tables summarize the proposed reaction conditions and expected outcomes for these methods.

Table 1: Two-Step Synthesis via Benzoxazinone Intermediate

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Intermediate/Product | Expected Yield (%) |

| 1 | This compound, Acetic Anhydride | Acetic Anhydride (solvent) | 140 (Reflux) | 3 | 7-Bromo-8-methyl-2-methyl-4H-3,1-benzoxazin-4-one | 85-95 |

| 2a | Benzoxazinone Intermediate, Ammonium Acetate | Glacial Acetic Acid | 120 (Reflux) | 4 | 7-Bromo-8-methyl-2-methylquinazolin-4(3H)-one | 75-85 |

| 2b | Benzoxazinone Intermediate, Aniline | Toluene | 110 (Reflux) | 5 | 7-Bromo-8-methyl-2-methyl-3-phenylquinazolin-4(3H)-one | 70-80 |

| 2c | Benzoxazinone Intermediate, Benzylamine | Ethanol | 78 (Reflux) | 6 | 3-Benzyl-7-bromo-8-methyl-2-methylquinazolin-4(3H)-one | 70-85 |

Table 2: One-Pot Microwave-Assisted Synthesis

| Reactants | Reagents & Solvents | Microwave Power (W) | Temperature (°C) | Time (min) | Product | Expected Yield (%) |

| This compound, Trimethyl Orthoformate, Aniline | Ethanol | 100-150 | 120 | 30 | 7-Bromo-8-methyl-3-phenylquinazolin-4(3H)-one | 65-75 |

| This compound, Trimethyl Orthoformate, Benzylamine | Ethanol | 100-150 | 120 | 30 | 3-Benzyl-7-bromo-8-methylquinazolin-4(3H)-one | 70-80 |

| This compound, Formamide | Formamide (solvent) | 100-150 | 150 | 15 | 7-Bromo-8-methylquinazolin-4(3H)-one | 80-90 |

Experimental Protocols

Protocol 1: Two-Step Synthesis of 2,3-Disubstituted Quinazolinones via a Benzoxazinone Intermediate

This method is highly versatile for creating a variety of 2,3-disubstituted quinazolinones by first forming a stable benzoxazinone intermediate, which is then reacted with a chosen amine.

Step 1: Synthesis of 7-Bromo-8-methyl-2-methyl-4H-3,1-benzoxazin-4-one

-

To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (10.0 g, 43.5 mmol).

-

Add acetic anhydride (40 mL).

-

Heat the mixture to reflux (approx. 140°C) with stirring for 3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled mixture into 200 mL of ice-cold water with vigorous stirring to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold petroleum ether.

-

Dry the solid in a vacuum oven at 60°C to afford 7-Bromo-8-methyl-2-methyl-4H-3,1-benzoxazin-4-one as a stable intermediate.

Step 2: Synthesis of 7-Bromo-8-methyl-2-methyl-3-substituted-quinazolin-4(3H)-one

-

In a 50 mL round-bottom flask, dissolve the benzoxazinone intermediate from Step 1 (1.0 g, 3.7 mmol) in a suitable solvent (e.g., 20 mL of toluene for aniline, or 20 mL of ethanol for benzylamine).

-

Add the primary amine (e.g., aniline, 0.38 g, 4.1 mmol, or benzylamine, 0.44 g, 4.1 mmol). For the synthesis of the 3-unsubstituted quinazolinone, use ammonium acetate (0.85 g, 11.1 mmol) in glacial acetic acid (20 mL).

-

Heat the reaction mixture to reflux with stirring for the time indicated in Table 1 (typically 4-6 hours). Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure quinazolinone derivative.

Protocol 2: One-Pot Microwave-Assisted Synthesis of 3-Substituted Quinazolinones

This protocol offers a rapid and efficient green chemistry approach to synthesizing quinazolinones, significantly reducing reaction times and often improving yields.

-

In a 10 mL microwave reaction vial equipped with a magnetic stir bar, place this compound (0.23 g, 1.0 mmol).

-

Add the appropriate reagents:

-

For 3-substituted quinazolinones: Add trimethyl orthoformate (0.14 g, 1.3 mmol) and the desired primary amine (1.2 mmol, e.g., aniline or benzylamine).

-

For the 3-unsubstituted quinazolinone: Add formamide (5 mL).

-

-

Add the solvent (5 mL of ethanol for reactions with orthoformate; formamide acts as both reagent and solvent).

-

Seal the vial and place it in a microwave reactor.

-